molecular formula C16H14O3 B12439031 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid

Cat. No.: B12439031
M. Wt: 254.28 g/mol
InChI Key: NHFFSAQDMSUYHB-UHFFFAOYSA-N
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Description

3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is a methoxyacrylate derivative offered for research use in life science and chemical investigations. Compounds within this structural family are recognized for their utility in agrochemical and pharmaceutical discovery research. Phenyl methoxyacrylate derivatives have demonstrated significant potential in agrochemical research as foundational scaffolds for developing novel acaricides. Structural analogs have been shown to inhibit mitochondrial electron transport at complex III, disrupting cellular respiration in pests . The methoxyacrylate moiety is a key pharmacophore in this activity, suggesting this compound may serve as a valuable intermediate for synthesizing and evaluating new crop protection agents. Furthermore, structurally similar (E)-3-(3-methoxy-4-substituted phenyl)-acrylic acid derivatives are being explored in pharmaceutical research for their bioactive properties. For instance, certain derivatives have been identified as potent activators of the AMP-activated protein kinase (AMPK) pathway, which plays a critical role in cellular energy homeostasis. This mechanism is a promising target for managing conditions like non-alcoholic fatty liver disease (NAFLD), as it can reduce lipid accumulation in liver cells . Researchers can utilize this compound as a key synthetic intermediate or building block for constructing more complex molecules. Its structure, featuring a central acrylic acid core with methoxy and phenyl substituents, makes it a versatile precursor for preparing libraries of compounds for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic uses.

Properties

Molecular Formula

C16H14O3

Molecular Weight

254.28 g/mol

IUPAC Name

3-(3-methoxyphenyl)-2-phenylprop-2-enoic acid

InChI

InChI=1S/C16H14O3/c1-19-14-9-5-6-12(10-14)11-15(16(17)18)13-7-3-2-4-8-13/h2-11H,1H3,(H,17,18)

InChI Key

NHFFSAQDMSUYHB-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)C=C(C2=CC=CC=C2)C(=O)O

Origin of Product

United States

Synthetic Methodologies and Catalytic Transformations of 3 3 Methoxy Phenyl 2 Phenyl Acrylic Acid and Its Precursors

Established Reaction Pathways for Carbon-Carbon Bond Formation

The core structure of 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is assembled through the formation of a crucial carbon-carbon double bond. Several classical and modern organic reactions are employed for this purpose, each offering distinct advantages in terms of yield, selectivity, and substrate scope. The primary precursors for these syntheses are typically 3-methoxybenzaldehyde (B106831) and a derivative of phenylacetic acid.

Knoevenagel Condensation and Variants

The Knoevenagel condensation is a cornerstone reaction for the synthesis of α,β-unsaturated acids and their derivatives. It involves the base-catalyzed condensation of an aldehyde or ketone with a compound possessing an active methylene (B1212753) group. For the synthesis of the target molecule, this involves the reaction of 3-methoxybenzaldehyde with phenylacetic acid or its esters.

The reaction is typically catalyzed by a weak base, such as piperidine (B6355638) or pyridine (B92270), often with the removal of water to drive the equilibrium towards the product. chemrxiv.orgresearchgate.net The mechanism proceeds via the formation of a carbanion from the active methylene compound, which then performs a nucleophilic attack on the carbonyl carbon of the aldehyde. Subsequent dehydration yields the α,β-unsaturated product. The Knoevenagel-Doebner modification utilizes pyridine as a catalyst and malonic acid, which after condensation and decarboxylation, yields cinnamic acids. nih.gov This classic reaction is known for its reliability and is widely applied in the synthesis of various substituted acrylic acids. researchgate.net

Research has demonstrated the versatility of the Knoevenagel condensation for producing a wide range of substituted phenylcyanoacrylates and related trisubstituted ethylenes. chemrxiv.orgresearchgate.net For instance, the piperidine-catalyzed condensation of various benzaldehydes with 2-methoxyethyl cyanoacetate (B8463686) proceeds efficiently, highlighting the robustness of this method. researchgate.net

Table 1: Examples of Knoevenagel Condensation for Acrylic Acid Derivatives

Aldehyde Active Methylene Compound Catalyst Product Type Reference
Benzaldehyde (B42025) Malonic Acid Pyridine Cinnamic Acid nih.gov
Substituted Benzaldehydes 2-Methoxyethyl cyanoacetate Piperidine 2-Methoxyethyl phenylcyanoacrylates chemrxiv.orgresearchgate.net

Heck and Related Coupling Reactions for Acrylic Acid Derivatives

The Mizoroki-Heck reaction provides a powerful and versatile method for carbon-carbon bond formation by coupling an aryl or vinyl halide with an alkene in the presence of a palladium catalyst. rsc.org This reaction is particularly useful for synthesizing acrylic acid derivatives and has been widely adopted in both academic and industrial settings. rsc.orgmdpi.com

To form the 3-(3-methoxyphenyl)-2-phenyl-acrylic acid skeleton, a potential Heck coupling strategy could involve the reaction of a 3-methoxyphenyl (B12655295) halide (e.g., 3-bromoanisole (B1666278) or 3-iodoanisole) with 2-phenylacrylic acid or its ester. Alternatively, a phenyl halide could be coupled with a 3-(3-methoxyphenyl)acrylate. The reaction typically employs a Pd(0) catalyst, which can be generated in situ from Pd(II) sources like Pd(OAc)₂, and a base. rsc.org The catalytic cycle involves oxidative addition of the aryl halide to the Pd(0) species, followed by olefin insertion and β-hydride elimination to yield the final product and regenerate the catalyst. rsc.org

Acrylates are excellent substrates for Heck reactions, often providing the coupled products in high yields. rsc.orgugent.be The regioselectivity of the reaction (linear vs. branched product) can be influenced by the electronic nature of the olefin and the specific reaction conditions, with electron-deficient olefins generally yielding the β-branched regioisomer. rsc.org Modern advancements have introduced various palladium pre-catalysts and ligands, including N-heterocyclic carbenes (NHCs), to improve catalyst stability and efficiency under milder conditions. ugent.beresearchgate.net

Table 2: General Conditions for Mizoroki-Heck Coupling

Aryl Halide Olefin Catalyst System Base Typical Product Reference
Aryl Halides Acrylates/Acrylamides Pd-NHC pre-catalysts K₂CO₃ Coupled acrylates/acrylamides ugent.be
Aryl Halides Methyl Acrylate (B77674)/Acrylic Acid Silica-supported Pd-bis(oxazoline) Various Cinnamic acid derivatives researchgate.net

Perkin and Oglialoro Reactions

The Perkin reaction, developed by William Henry Perkin in 1868, is a classic method for synthesizing α,β-unsaturated aromatic acids, particularly cinnamic acids. wikipedia.org The reaction involves the condensation of an aromatic aldehyde with an acid anhydride (B1165640) in the presence of the alkali salt of the corresponding acid, which acts as a base catalyst. nih.govwikipedia.org For the synthesis of this compound, this would entail reacting 3-methoxybenzaldehyde with phenylacetic anhydride, using a salt like sodium or potassium phenylacetate (B1230308) as the catalyst. The reaction typically requires high temperatures, often around 180°C. nih.govresearchgate.net

A related method is the Perkin-Oglialoro reaction, which can be used to prepare α-aryloxy-cinnamic acids. ias.ac.in However, reports indicate that this specific reaction can suffer from very low yields. ias.ac.in Alternative alkoxide-catalyzed condensations have been developed that provide better yields of the desired cinnamic acids or their esters, which can then be saponified. ias.ac.in

Table 3: Perkin Reaction for Cinnamic Acid Synthesis

Aromatic Aldehyde Acid Anhydride Catalyst Conditions Product Reference
Benzaldehyde Acetic Anhydride Potassium Acetate 180°C, 8 hours Cinnamic Acid nih.gov

Stereoselective Synthesis Approaches (e.g., E/Z isomer control)

Control over the stereochemistry of the C=C double bond is a critical aspect of synthesizing substituted acrylic acids, leading to the formation of either the (E) or (Z) isomer. The choice of synthetic method and reaction conditions plays a pivotal role in determining the stereochemical outcome.

Heck Reaction: The Mizoroki-Heck reaction is often highly stereoselective, typically favoring the formation of the (E)-isomer with high selectivity. researchgate.net

Knoevenagel Condensation: While the Knoevenagel condensation can produce mixtures of isomers, conditions can be optimized to favor one over the other. For instance, a triethylamine-catalyzed Knoevenagel condensation of cyanoacetamide with various aldehydes afforded the (E)-isomer with high selectivity. researchgate.net Conversely, a base-catalyzed reaction of benzaldehyde with 4-methoxyphenylacetonitrile (B141487) was reported to produce the (Z)-isomer of 2-(4-methoxyphenyl)-3-phenylacrylonitrile. researchgate.net

Perkin Reaction: The product obtained from the Perkin reaction is generally the more stable (E)-isomer.

The stereoselective synthesis of specific isomers can also be achieved through organocatalytic cascade reactions, which can provide products with excellent enantioselectivities and diastereoselectivities. rsc.org While not directly applied to the title compound in the reviewed literature, these modern methods represent a promising avenue for controlling stereochemistry in related systems.

Functional Group Interconversions on the Acrylic Acid Moiety

Once the carbon skeleton of this compound is constructed, the carboxylic acid functional group can be modified, most commonly through esterification, to produce a variety of derivatives.

Esterification Reactions and Ester Derivative Synthesis

Esterification of the carboxylic acid group is a fundamental transformation. Esters of acrylic acid, known as acrylates, are valuable compounds in various fields. chemra.com The synthesis of esters of this compound can be achieved through several methods, most notably by direct esterification with an alcohol in the presence of an acid catalyst. google.comresearchgate.net

The reaction is an equilibrium process, and common strategies to drive it towards the ester product include using an excess of the alcohol or removing the water formed during the reaction. google.com Various acid catalysts can be employed, including sulfuric acid, p-toluenesulfonic acid, and solid acid catalysts like polymeric resins. chemra.comresearchgate.netgoogle.com

An alternative approach involves the activation of the carboxylic acid. For example, the use of 2-chloro-1-methylpyridinium (B1202621) iodide in the presence of 4-dimethylaminopyridine (B28879) (DMAP) can activate the acid for reaction with an alcohol under mild conditions. researchgate.net Furthermore, efficient esterification of poly(acrylic acid) has been demonstrated at room temperature using 1,1,3,3-tetramethylguanidine (B143053) to promote the reaction with halogenated compounds. rsc.org

Table 4: General Methods for Esterification of Acrylic Acids

Acid Alcohol/Reagent Catalyst/Promoter Key Features Reference
Acrylic Acid Methyl/Ethyl Alcohol Sulfuric Acid Kinetic study performed researchgate.net
(Meth)acrylic Acid Phenolic compounds Sulfuric Acid/Boric Acid Dehydration reaction at ≥110°C google.com
Poly(acrylic acid) Halogenated compounds 1,1,3,3-tetramethylguanidine Room temperature reaction rsc.org

Amidation Reactions

The conversion of the carboxylic acid moiety of this compound into an amide is a key transformation. This is typically achieved by activating the carboxyl group to facilitate nucleophilic attack by an amine.

Standard peptide coupling reagents are effective for this purpose. The reaction involves the in-situ formation of a highly reactive acylating agent, which is then readily attacked by the amine. Common coupling agents that could be employed are carbodiimides like N,N'-dicyclohexylcarbodiimide (DCC) or 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC), often used with an additive such as 1-hydroxybenzotriazole (B26582) (HOBt) or 1-hydroxy-7-azabenzotriazole (B21763) (HOAt) to improve efficiency and minimize side reactions like racemization.

Another effective set of reagents are phosphonium (B103445) salts, such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP), or uronium salts like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate). These reagents are known for their high coupling efficiency and fast reaction times.

The general scheme for amidation would involve dissolving the acrylic acid derivative, the chosen amine, and the coupling agent in an appropriate aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF).

Table 1: Representative Amidation Coupling Reagents

Coupling Reagent Additive (if common) Typical Solvent Characteristics
EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) HOBt or HOAt DCM, DMF Water-soluble urea (B33335) byproduct, mild conditions.
DCC (N,N'-Dicyclohexylcarbodiimide) HOBt or HOAt DCM Forms insoluble dicyclohexylurea byproduct.
HATU Hunig's Base (DIPEA) DMF High efficiency, rapid, suitable for hindered substrates.

Reduction of the Carbon-Carbon Double Bond

Selective reduction of the carbon-carbon double bond in α,β-unsaturated carboxylic acids like this compound, without reducing the carboxylic acid or the aromatic rings, can be accomplished through several methods.

Catalytic hydrogenation is the most common approach. The use of a heterogeneous catalyst such as palladium on carbon (Pd/C) under an atmosphere of hydrogen gas (H₂) is a standard procedure. This method typically leads to the syn-addition of hydrogen across the double bond, yielding 3-(3-Methoxy-phenyl)-2-phenyl-propanoic acid. The reaction is usually performed at room temperature and atmospheric or slightly elevated pressure in a protic solvent like ethanol (B145695) or ethyl acetate.

For more selective reductions, other catalysts and conditions can be employed. For instance, Wilkinson's catalyst (RhCl(PPh₃)₃) can be used for homogeneous hydrogenation. Alternative methods that can achieve this transformation include transfer hydrogenation, using a hydrogen donor like ammonium (B1175870) formate (B1220265) or cyclohexene (B86901) in the presence of a palladium catalyst.

Oxidation Reactions

The carbon-carbon double bond of this compound is susceptible to various oxidative transformations.

Oxidative Cleavage: Strong oxidizing agents can cleave the double bond. Ozonolysis (O₃), followed by a workup step, is a classic method. A reductive workup (e.g., with dimethyl sulfide (B99878) or zinc) would yield benzaldehyde and 2-oxo-2-(3-methoxyphenyl)acetic acid. An oxidative workup (e.g., with hydrogen peroxide) would oxidize the initial aldehyde fragment to benzoic acid. Another method for oxidative cleavage involves treatment with potassium permanganate (B83412) (KMnO₄) under hot, acidic, or basic conditions, which would similarly lead to the formation of benzoic acid and 3-methoxybenzoic acid after cleavage and subsequent oxidation.

Epoxidation: The double bond can be converted into an epoxide using a peroxy acid, such as meta-chloroperoxybenzoic acid (m-CPBA). This reaction would yield the corresponding oxirane, 3-(3-methoxyphenyl)-2-phenyl-oxirane-2-carboxylic acid. The electron-withdrawing nature of the carboxylic acid group can deactivate the double bond towards epoxidation, potentially requiring more forcing conditions or more reactive reagents.

Functionalization of the Aromatic Rings

The molecule possesses two distinct aromatic rings that can be functionalized: the 2-phenyl ring and the 3-methoxyphenyl ring.

Electrophilic Aromatic Substitution Strategies

The methoxy (B1213986) group (-OCH₃) on one ring is a strongly activating, ortho-, para-directing group. The other phenyl ring is unsubstituted. The acrylic acid moiety, being electron-withdrawing, is a deactivating group and would have a meta-directing influence on any substitution on the phenyl ring it is attached to (the 2-phenyl ring).

Therefore, electrophilic substitution will overwhelmingly favor the 3-methoxyphenyl ring. The primary positions for substitution will be ortho and para to the methoxy group. The para position (C6) is sterically unhindered. One ortho position (C2) is also available, while the other (C4) is blocked by the acrylic acid chain.

Table 2: Predicted Regioselectivity in Electrophilic Aromatic Substitution

Reaction Reagent Predicted Major Product(s)
Nitration HNO₃ / H₂SO₄ 3-(3-Methoxy-6-nitro-phenyl)-2-phenyl-acrylic acid and 3-(3-Methoxy-2-nitro-phenyl)-2-phenyl-acrylic acid
Bromination Br₂ / FeBr₃ 3-(6-Bromo-3-methoxy-phenyl)-2-phenyl-acrylic acid

Nucleophilic Substitution of Aromatic Halides

This reaction would require a precursor that is already halogenated on one of the aromatic rings. For instance, if a halogen (e.g., Cl, Br) were present on the 3-methoxyphenyl ring, particularly activated by an ortho or para electron-withdrawing group (like a nitro group introduced via electrophilic substitution), it could be displaced by a nucleophile.

Common nucleophilic aromatic substitution (SNAAr) reactions involve nucleophiles like ammonia, amines, or alkoxides. The reaction typically requires heat and is facilitated by the presence of electron-withdrawing groups that can stabilize the intermediate Meisenheimer complex. Without such activating groups, conditions for nucleophilic substitution would be extremely harsh.

Modifications of the Methoxy Group

The methoxy group is a key functional handle on the molecule.

Demethylation (Ether Cleavage): The most common modification is the cleavage of the methyl ether to yield the corresponding phenol, 3-(3-hydroxy-phenyl)-2-phenyl-acrylic acid. This is typically achieved using strong Lewis acids like boron tribromide (BBr₃) in an inert solvent like DCM at low temperatures. Strong protic acids, such as hydrobromic acid (HBr) or hydroiodic acid (HI), can also be used, often at elevated temperatures.

The choice of reagent is crucial to avoid unwanted side reactions with the other functional groups present in the molecule. BBr₃ is often preferred for its high efficiency and relatively mild conditions, which are less likely to affect the acrylic acid moiety or the double bond.

Catalytic Systems and Reaction Conditions

The strategic selection of catalysts and reaction parameters is paramount in directing the outcome of the synthesis of 3-(3-methoxyphenyl)-2-phenyl-acrylic acid. This includes controlling the yield, purity, and stereochemistry of the final product, as well as aligning the process with principles of sustainable chemistry.

Transition metal catalysts, particularly those based on palladium (Pd), are powerful tools for the synthesis of cinnamic acid derivatives. The Heck reaction, for instance, provides a reliable method for the arylation of alkenes. In a potential synthesis pathway, a palladium catalyst could facilitate the coupling of an aryl halide (e.g., 3-methoxybromobenzene) with a 2-phenylacrylate ester, followed by hydrolysis to yield the desired acrylic acid.

Recent advancements have focused on developing highly efficient and reusable catalyst systems. For example, palladium nanoparticles supported on materials like diatomite have been used to synthesize various cinnamic acid derivatives. jocpr.com These reactions typically involve coupling an aryl halide with methyl acrylate in the presence of a base and a suitable solvent. jocpr.com A notable advantage of some palladium-catalyzed methods is the high yield and stereoselectivity, often favoring the formation of the thermodynamically more stable (E)-isomer. thepharmajournal.com

Table 1: Examples of Transition Metal-Catalyzed Syntheses of Cinnamic Acid Derivatives

Catalyst SystemReactantsBase/SolventKey FeaturesReference
Pd-NanoparticlesAryl Halide, Methyl AcrylateTriethylamine / N-Methylpyrrolidine (NMP)Reported excellent yields (e.g., 96%) in short reaction times (e.g., 25 minutes). thepharmajournal.com jocpr.comthepharmajournal.com
Pd(OAc)₂ / LigandAryl Bromide, OlefinTBAOAc (Tetrabutylammonium Acetate)Enables phosphine-free, one-pot sequences combining Heck and C-H activation. soton.ac.uk soton.ac.uk
Pd(dba)₂ / DPEPhos Ligand2-Methoxybenzoyl Chloride, AlkyneN/A (Toluene Solvent)Modular synthesis for related coumarin (B35378) structures, showcasing C-C and C-O bond formation. acs.org acs.org

Organocatalysis utilizes small organic molecules to accelerate chemical reactions, offering an alternative to metal-based catalysts. In the context of synthesizing 3-(3-methoxyphenyl)-2-phenyl-acrylic acid, organocatalysts are primarily employed in condensation reactions like the Knoevenagel or Doebner condensation. These reactions can exhibit diastereoselectivity, preferentially forming one geometric isomer ((E) or (Z)) over the other.

The classic Knoevenagel-Doebner reaction involves the condensation of an aldehyde (3-methoxybenzaldehyde) with an active methylene compound (phenylacetic acid). The reaction is typically catalyzed by a basic organic amine, such as pyridine or piperidine. thepharmajournal.com These bases act as organocatalysts, facilitating the deprotonation of the active methylene compound and subsequent condensation with the aldehyde. The use of these basic solvents often leads to decarboxylation when a malonic acid half-ester is used, ultimately yielding the cinnamic acid derivative, frequently with a high preference for the (E)-isomer. thepharmajournal.com

While asymmetric organocatalysis leading to enantiomerically enriched products is a major field, its application here would primarily focus on controlling the E/Z geometry, as the target molecule is achiral unless significant steric hindrance induces atropisomerism. The choice of the amine catalyst and reaction conditions can influence the rate and selectivity of the condensation.

Table 2: Organocatalysts in Condensation Reactions for Cinnamic Acid Synthesis

Reaction TypeCatalystPrecursorsTypical OutcomeReference
Knoevenagel-Doebner CondensationPyridine, PiperidineAromatic Aldehyde, Malonic AcidForms the α,β-unsaturated acid, often with high (E)-selectivity. thepharmajournal.com thepharmajournal.com
BH₃-catalyzed AmidationDiborane (BH₃) or BH₃·PyridineCinnamic Acid, AmineCatalyzes derivatization of the carboxyl group via an acyloxyborane intermediate. beilstein-journals.org beilstein-journals.org
Perkin ReactionSodium AcetateBenzaldehyde, Acetic AnhydrideA classic method for cinnamic acid synthesis, though can have disadvantages with certain substituted aldehydes. jocpr.comthepharmajournal.com jocpr.comthepharmajournal.com

Phase-Transfer Catalysis (PTC) is a highly effective technique for facilitating reactions between reactants located in different immiscible phases (e.g., a water-soluble base and an organic-soluble substrate). ptfarm.plmdpi.com This methodology is particularly advantageous for industrial applications as it often allows for the use of inexpensive and safer bases like sodium hydroxide (B78521) or potassium carbonate, eliminates the need for anhydrous or hazardous organic solvents, and can lead to high yields and product purity. ptfarm.plphasetransfer.com

For the synthesis of 3-(3-methoxyphenyl)-2-phenyl-acrylic acid, a PTC approach could be applied to the condensation between 3-methoxybenzaldehyde and a phenylacetic acid ester. In a typical liquid-liquid PTC system, an aqueous solution of a base (e.g., NaOH) is used to deprotonate the phenylacetic acid derivative at the interface. A phase-transfer catalyst, such as a quaternary ammonium salt (e.g., tetrabutylammonium (B224687) bromide - TBAB, or benzyltriethylammonium chloride - TEBA), then transports the resulting carbanion as a lipophilic ion pair into the organic phase. ptfarm.plmdpi.com In the organic phase, the highly reactive, "naked" anion readily reacts with the 3-methoxybenzaldehyde.

Solid-liquid PTC systems are also common, where a solid inorganic base like potassium carbonate is used, which can be particularly useful for substrates that are sensitive to hydrolysis. ptfarm.pl The efficiency of PTC depends on the structure of the catalyst, the solvent, and the specific base used. core.ac.uk

Table 3: Phase-Transfer Catalysis Systems for Analogous C-C Bond Formations

CatalystSystem TypeReaction ExampleAdvantagesReference
Tetrabutylammonium Bromide (TBAB)Liquid-SolidCondensation of aldehydes with malonic acid using K₂CO₃ base under microwave irradiation. jocpr.comEnhanced reaction rates and yields. jocpr.com jocpr.com
Benzyltriethylammonium Chloride (TEBA)Liquid-LiquidAlkylation of phenylacetonitrile (B145931) with alkyl halides using 50% aqueous NaOH. mdpi.comOne of the first industrial PTC applications; avoids hazardous bases like sodium amide. mdpi.com mdpi.com
Aliquat 336® (Tricaprylylmethylammonium chloride)Liquid-LiquidUsed in consecutive PTC steps for C-alkylation and N-alkylation in complex syntheses. phasetransfer.comHigh efficiency, allows for multi-step one-pot processes. phasetransfer.com phasetransfer.com
Cinchona Alkaloid DerivativesAsymmetric PTC (APTC)Asymmetric alkylations. core.ac.ukEnables the creation of stereocenters, although primarily for enantioselective reactions. core.ac.uk core.ac.uk

Modern synthetic strategies focus on replacing these problematic solvents with more benign alternatives. jddhs.com Key green approaches applicable to the synthesis of 3-(3-methoxyphenyl)-2-phenyl-acrylic acid include:

Solvent-free Reactions: Performing reactions without a solvent medium, often facilitated by microwave irradiation or by grinding reactants together on a solid support (mechanochemistry), can drastically reduce waste. rasayanjournal.co.inresearchgate.net For example, Knoevenagel condensations can be carried out under solvent-free conditions using polyphosphate ester as a catalyst. thepharmajournal.com

Greener Solvents: The use of water, supercritical fluids, or ionic liquids is a cornerstone of green chemistry. jddhs.com Water is an ideal solvent due to its low cost, non-toxicity, and non-flammability. beilstein-journals.org

Deep Eutectic Solvents (DES): These solvents, such as a mixture of choline (B1196258) chloride and urea, are biodegradable, have low volatility, and have been successfully used as media for reactions like the Perkin condensation to produce cinnamic acid with high yields. thepharmajournal.combeilstein-journals.org

Process Mass Intensity (PMI): Evaluating reactions based on metrics like PMI, which calculates the total mass of materials used to produce a certain mass of product, helps quantify the "greenness" of a process. semanticscholar.org Designing one-pot, multi-step reactions significantly improves PMI by avoiding the isolation and purification of intermediates, thereby reducing solvent and material usage. soton.ac.uk

Table 4: Comparison of Traditional and Green Solvent Systems

System TypeSolvent/MediumReaction ExampleKey CharacteristicsReference
TraditionalN-Methylpyrrolidine (NMP), ToluenePd-catalyzed Heck reaction; Claisen-Schmidt condensation. jocpr.comthepharmajournal.comEffective but associated with toxicity and environmental concerns. thepharmajournal.comsoton.ac.uk jocpr.comthepharmajournal.com
GreenDeep Eutectic Solvent (Choline chloride/urea)Perkin reaction; Amidation of cinnamic acid. thepharmajournal.combeilstein-journals.orgBiodegradable, low cost, effective for various condensations. thepharmajournal.combeilstein-journals.org thepharmajournal.combeilstein-journals.org
WaterCinnamic acid derivatization (amidation). beilstein-journals.orgBenign, non-flammable, and abundant solvent. beilstein-journals.orgjddhs.com beilstein-journals.orgjddhs.com
Solvent-Free (Microwave/Solid Support)Knoevenagel or Perkin-type condensations. thepharmajournal.comrasayanjournal.co.inReduces waste, often accelerates reaction rates, and simplifies workup. thepharmajournal.comrasayanjournal.co.in thepharmajournal.comrasayanjournal.co.in

Advanced Spectroscopic and Diffraction Based Structural Elucidation of 3 3 Methoxy Phenyl 2 Phenyl Acrylic Acid and Its Chemical Adducts

Nuclear Magnetic Resonance (NMR) Spectroscopy

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for determining the detailed structure of organic molecules. For 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid , a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques would be required for a complete structural assignment.

Proton (¹H) NMR Chemical Shift Analysis and Coupling Constants

The ¹H NMR spectrum of This compound would be expected to show distinct signals corresponding to each type of proton in the molecule. The aromatic protons on the two phenyl rings would likely appear as complex multiplets in the range of δ 7.0-8.0 ppm. The vinylic proton would likely be a singlet in a similar downfield region. The methoxy (B1213986) group protons would be expected to present as a sharp singlet at approximately δ 3.8 ppm. The acidic proton of the carboxylic acid group would appear as a broad singlet, the chemical shift of which would be highly dependent on the solvent and concentration, but typically would be found downfield, above δ 10 ppm.

Coupling constants (J-values) would be crucial in determining the connectivity of the protons, particularly within the aromatic rings.

Table 1: Predicted ¹H NMR Data for this compound

Proton Type Predicted Chemical Shift (δ, ppm) Predicted Multiplicity Predicted Coupling Constants (J, Hz)
Carboxylic Acid (-COOH) > 10 Broad Singlet N/A
Aromatic (Phenyl & Methoxyphenyl) 7.0 - 8.0 Multiplet 2-8
Vinylic (=CH) 7.0 - 8.0 Singlet N/A

Carbon-13 (¹³C) NMR Chemical Shift Analysis

The ¹³C NMR spectrum would provide information on the carbon framework of the molecule. The carbonyl carbon of the carboxylic acid would be the most downfield signal, expected around δ 170 ppm. The aromatic and vinylic carbons would resonate in the δ 110-160 ppm region. The methoxy carbon would be observed further upfield, typically around δ 55 ppm.

Table 2: Predicted ¹³C NMR Data for this compound

Carbon Type Predicted Chemical Shift (δ, ppm)
Carbonyl (-COOH) ~ 170
Aromatic (C-O) ~ 160
Aromatic/Vinylic (C=C) 110 - 150

Two-Dimensional NMR Techniques for Connectivity and Stereochemistry

To unambiguously assign all proton and carbon signals and to determine the stereochemistry, two-dimensional NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) would be essential. A NOESY (Nuclear Overhauser Effect Spectroscopy) experiment would be particularly important in confirming the stereochemical arrangement around the double bond.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy techniques, including Infrared (IR) and Raman spectroscopy, are fundamental for identifying the functional groups present in a molecule.

Characteristic Vibrational Modes of Carboxylic Acid, Alkene, and Aromatic Moieties

The IR spectrum of This compound would be expected to show a very broad O-H stretching band for the carboxylic acid from approximately 2500 to 3300 cm⁻¹. A strong C=O stretching vibration for the carboxylic acid should appear around 1700 cm⁻¹. The C=C stretching of the alkene and aromatic rings would be found in the 1600-1450 cm⁻¹ region. The C-O stretching of the methoxy group would likely be observed in the 1250-1000 cm⁻¹ range.

Raman spectroscopy would be complementary, with strong signals expected for the symmetric aromatic ring breathing modes and the C=C double bond stretch.

Table 3: Predicted Characteristic Vibrational Frequencies for this compound

Functional Group Vibrational Mode Predicted IR Frequency (cm⁻¹) Predicted Raman Intensity
Carboxylic Acid O-H stretch 2500-3300 (broad) Weak
Carboxylic Acid C=O stretch ~1700 Medium
Alkene/Aromatic C=C stretch 1600-1450 Strong
Aromatic C-H stretch 3100-3000 Strong

Analysis of Intermolecular Interactions

In the solid state, the carboxylic acid groups of This compound are expected to form strong intermolecular hydrogen bonds, typically resulting in a dimeric structure. This would be evident in the IR spectrum by a significant broadening of the O-H stretching band and a shift in the C=O stretching frequency compared to the monomeric state. Crystal structure determination through X-ray diffraction would be the definitive method to analyze these intermolecular interactions in detail.

Mass Spectrometry (MS)

Mass spectrometry is an indispensable tool for determining the molecular weight and structural features of organic molecules. Through ionization and subsequent analysis of fragment ions, a molecular fingerprint is generated, providing deep insights into the compound's connectivity.

High-Resolution Mass Spectrometry (HRMS) for Exact Mass Determination

High-resolution mass spectrometry provides the exact mass of a molecule with a high degree of accuracy, typically to four or five decimal places. This precision allows for the unambiguous determination of the elemental formula of a compound, a critical first step in its identification. The molecular formula of this compound is C16H14O3. wikipedia.orgdrugfuture.com The theoretical exact mass can be calculated by summing the masses of its constituent atoms.

For instance, a related compound, ketoprofen, which shares the same molecular formula (C16H14O3), has a reported molecular weight of 254.28 g/mol . nih.gov Another isomer, fenbufen, also with the formula C16H14O3, has a similar molecular weight. molbase.com These examples underscore the importance of exact mass measurement in distinguishing between isomers.

Table 1: Theoretical Mass Data for this compound

ParameterValue
Molecular Formula C16H14O3
Calculated Monoisotopic Mass 254.0943 u
Calculated Molecular Weight 254.28 g/mol

This table presents the theoretical mass values for this compound based on its elemental composition.

Fragmentation Pattern Analysis for Structural Confirmation

Electron ionization (EI) mass spectrometry is a powerful technique for elucidating the structure of organic compounds by analyzing their fragmentation patterns. While a specific mass spectrum for this compound is not available, a plausible fragmentation pattern can be predicted based on the known fragmentation of related structures, such as cinnamic acids and their derivatives.

Upon electron impact, the molecule is expected to form a molecular ion ([M]+•) at an m/z corresponding to its molecular weight. Key fragmentation pathways would likely involve the following cleavages:

Loss of a methoxy group (-OCH3): This would result in a significant fragment ion at [M-31]+.

Loss of a carboxyl group (-COOH): This cleavage would produce a fragment at [M-45]+.

Decarboxylation (-CO2): The loss of carbon dioxide would lead to a fragment at [M-44]+.

Cleavage of the phenyl and methoxyphenyl groups: Fragmentation of the aromatic rings can also be expected, leading to characteristic ions such as m/z 77 (phenyl) and m/z 107 (methoxyphenyl).

The mass spectrum of a similar compound, 3-phenylpropionic acid, shows a prominent base peak at m/z 91, corresponding to the tropylium (B1234903) ion, and a significant molecular ion peak at m/z 150. massbank.eu For 3-(3-methoxyphenyl)acrylic acid, mass spectral data indicates the presence of the molecular ion and characteristic fragments resulting from the loss of functional groups. nih.gov

Table 2: Predicted Key Fragment Ions in the Mass Spectrum of this compound

Fragment IonProposed Structure/LossExpected m/z
[M]+• Molecular Ion254
[M-31]+ Loss of -OCH3223
[M-45]+ Loss of -COOH209
[M-44]+ Loss of -CO2210
[C7H7]+ Phenylmethylium ion91
[C6H5]+ Phenyl ion77

This table outlines the plausible major fragment ions that would be observed in the electron ionization mass spectrum of this compound, based on the fragmentation of analogous compounds.

Coupling with Chromatographic Techniques

To analyze complex mixtures or to purify the compound of interest before mass spectrometric analysis, MS is often coupled with chromatographic techniques such as gas chromatography (GC) or liquid chromatography (LC).

LC-MS is particularly well-suited for the analysis of acrylic acid derivatives. A reversed-phase high-performance liquid chromatography (HPLC) column could be used to separate this compound from its starting materials, byproducts, or chemical adducts. The eluent from the HPLC would then be introduced into the mass spectrometer, typically using an ESI source, for detection and identification. This technique is widely used for the analysis of related compounds like stilbene (B7821643) derivatives and other cinnamic acid analogs. bldpharm.com The choice of mobile phase, often a mixture of water, acetonitrile, and a modifier like formic acid, is crucial for achieving good separation. nist.gov

GC-MS could also be employed, although it would likely require derivatization of the carboxylic acid group to increase its volatility. Silylation, for example, is a common derivatization technique for compounds containing acidic protons. researchgate.net The resulting trimethylsilyl (B98337) (TMS) ester would be more amenable to GC analysis.

X-ray Diffraction (XRD) Crystallography

Single-Crystal X-ray Diffraction for Solid-State Structure Determination

To perform single-crystal X-ray diffraction, a high-quality single crystal of this compound would be required. The crystal is mounted on a diffractometer and irradiated with a monochromatic X-ray beam. The diffraction pattern produced is collected and analyzed to generate an electron density map, from which the positions of the atoms can be determined.

While a crystal structure for the specific title compound is not found in the searched literature, data for analogous compounds can provide insight into its likely solid-state conformation. For example, the crystal structure of (E)-2,3-bis(4-methoxyphenyl)acrylic acid reveals a triclinic crystal system with space group P-1. iucr.org In this structure, the molecule adopts a specific conformation, and the bond lengths and angles are precisely determined. Similarly, the crystal structure of a cobalt complex with 3-methoxycinnamate shows a distorted octahedral geometry around the cobalt ion. The study of alpha-phenylcinnamic acid also provides crystallographic data that can be used for comparison. iucr.org

Table 3: Representative Crystallographic Data for an Analogous Compound, (E)-2,3-Bis(4-methoxyphenyl)acrylic acid

ParameterValueReference
Crystal System Triclinic iucr.org
Space Group P-1 iucr.org
a (Å) 5.8690 (12) iucr.org
b (Å) 9.1480 (18) iucr.org
c (Å) 13.992 (3) iucr.org
α (°) ** 83.65 (3) iucr.org
β (°) 85.43 (3) iucr.org
γ (°) **80.92 (3) iucr.org
Volume (ų) 735.8 (3) iucr.org

This table presents selected crystallographic parameters for a structurally related compound, offering a model for the potential crystal system and unit cell dimensions of this compound.

Analysis of Crystal Packing and Intermolecular Interactions

The way molecules arrange themselves in a crystal is governed by a variety of intermolecular interactions, including hydrogen bonding, van der Waals forces, and π-π stacking interactions. Understanding these interactions is crucial for predicting and controlling the physical properties of a material.

Furthermore, the presence of two phenyl rings opens up the possibility of π-π stacking interactions, where the aromatic rings of adjacent molecules align in a parallel or offset fashion. The methoxy group can also participate in weaker C-H···O hydrogen bonds. The interplay of these different interactions will dictate the final crystal packing. The study of co-crystals often involves the analysis of such non-covalent interactions to design materials with specific properties.

Polymorphism and Crystallization Studies

The ability of a compound to exist in more than one crystalline form, a phenomenon known as polymorphism, is of significant interest in materials science and pharmaceuticals due to its influence on a substance's physical and chemical properties. While specific studies on the polymorphic behavior of This compound are not extensively documented in publicly available literature, the investigation of related cinnamic acid derivatives provides a strong basis for understanding its potential for polymorphism and the factors influencing its crystallization.

Cinnamic acid and its derivatives are well-known for their tendency to form various crystalline arrangements and cocrystals. For instance, trans-cinnamic acid itself is known to exhibit at least two polymorphic forms, designated as α and β polymorphs. These forms differ in their crystal packing and intermolecular interactions, which can be influenced by the solvent used for crystallization. The study of α-truxillic acid, a photodimer of cinnamic acid, has also revealed the existence of at least two conformational polymorphs, highlighting the structural versatility within this class of compounds researchgate.netbrandeis.edu.

The introduction of substituents on the phenyl ring, such as a methoxy group, can further influence the crystallization behavior and the resulting crystal packing. Studies on p-methoxycinnamic acid (p-MCA) have demonstrated its ability to form cocrystals with other molecules, such as succinic acid and caffeine (B1668208) oamjms.euoamjms.euunair.ac.id. The formation of these cocrystals, achieved through methods like solvent evaporation and solvent-drop grinding, leads to new crystalline phases with distinct physicochemical properties, including different melting points and X-ray diffraction patterns, compared to the parent compounds oamjms.euoamjms.eu. For example, the cocrystal of p-MCA with succinic acid exhibits a new endothermic peak in its differential scanning calorimetry (DSC) thermogram and unique diffraction peaks in its powder X-ray diffraction (PXRD) pattern, confirming the formation of a new solid phase oamjms.eu.

Furthermore, the formation of cocrystals between various cinnamic acid derivatives and co-crystallizing agents like pyridyl derivatives has been systematically studied to understand the governing hydrogen-bonding motifs bris.ac.uk. These studies reveal that consistent and predictable hydrogen-bonding patterns can often be achieved, leading to the controlled formation of new crystalline structures bris.ac.uk.

Given this context, it is highly probable that This compound would also exhibit polymorphism. The presence of the methoxy and phenyl substituents provides multiple sites for intermolecular interactions, such as hydrogen bonding involving the carboxylic acid group and π-π stacking interactions between the aromatic rings. The crystallization of this compound from different solvents or under varying conditions (e.g., temperature, saturation) could lead to the isolation of different polymorphs or solvates. The formation of chemical adducts, or cocrystals, with suitable co-formers is also a strong possibility, which would further expand the solid-state landscape of this compound.

Table 1: Crystallization and Polymorphic Data of Related Cinnamic Acid Derivatives

CompoundMethod of Crystallization/FormationObserved Crystalline FormsKey FindingsReference
trans-Cinnamic AcidSolution Crystallizationα and β polymorphsExhibits at least two distinct polymorphic forms. brandeis.edu
α-Truxillic AcidRecrystallization from acetic acid–petroleum etherTwo conformational polymorphs (I and II)Demonstrates conformational polymorphism. researchgate.net
p-Methoxycinnamic Acid - Succinic Acid CocrystalSolvent EvaporationNew cocrystal phaseFormation of a new crystalline entity with a distinct melting point and PXRD pattern. oamjms.eu
p-Methoxycinnamic Acid - Caffeine CocrystalSolvent Evaporation, Microwave-assisted grindingNew cocrystal phaseEnhanced solubility and dissolution rates compared to the pure acid. unair.ac.id
Cinnamic Acid Derivatives with Pyridyl DerivativesRecrystallization, Solvent-drop grindingMultiple novel cocrystalsFormation of consistent hydrogen-bonding motifs. bris.ac.uk

Disorder and Occupancy Refinement in Crystal Structures

Crystallographic disorder refers to the situation where a molecule or a part of it occupies more than one position in the crystal lattice. This phenomenon is relatively common in organic crystals, with estimates suggesting that around 20% of structures in the Cambridge Structural Database (CSD) exhibit some form of disorder scispace.com. The refinement of disordered structures is a critical aspect of single-crystal X-ray diffraction studies, providing a more accurate description of the molecular arrangement and bonding.

While a specific crystal structure of This compound with reported disorder is not available, the analysis of structurally related compounds provides significant insights into the types of disorder that might be anticipated and how they are handled during crystallographic refinement.

A notable example is found in the crystal structure of a cobalt(II) complex containing 3-methoxy cinnamate (B1238496) as a ligand. In this structure, the 3-methoxy cinnamate molecule exhibits disorder over two positions. This disorder was successfully modeled with refined occupancies of 0.735(6) and 0.265(6) for the major and minor components, respectively. This indicates that the ligand adopts two distinct orientations within the crystal lattice, with one being significantly more prevalent.

Another relevant case is the polymorphism and disorder observed in N-(3-hydroxyphenyl)-3-methoxybenzamide. In one of its polymorphic forms, the methoxyphenyl group is disordered over two positions mdpi.com. This disorder is attributed to the libration (rocking motion) of the benzene (B151609) ring and the different possible orientations of the methoxy group mdpi.com. The refinement of this disorder involves assigning partial occupancies to the atoms in each position, ensuring that the sum of occupancies for each disordered atom equals one.

Disorder in crystal structures can be broadly categorized as static or dynamic. Static disorder implies that different orientations or conformations are frozen in different unit cells throughout the crystal, while dynamic disorder involves movement of the atoms or molecules between different positions within a single unit cell. For organic molecules, disorder often involves the rotation of flexible groups, such as methyl or phenyl groups, or the conformational flexibility of the entire molecule xray.cz.

The refinement of a disordered structure typically involves several steps. Initially, the disorder is identified from unusually large or oddly shaped thermal ellipsoids in the electron density map. The disordered fragment is then modeled with two or more alternative positions. Geometric restraints or constraints are often applied to maintain sensible bond lengths and angles for the disordered components. Finally, the site occupancy factors (SOFs) for each component are refined. In many cases, the sum of the SOFs for the disordered components is constrained to be unity.

For a molecule like This compound , potential sources of disorder include:

Rotational disorder of the phenyl rings: The two phenyl rings could adopt slightly different rotational positions relative to the acrylic acid backbone.

Orientation of the methoxy group: The methyl group of the methoxy substituent can be disordered, pointing in different directions relative to the plane of the phenyl ring.

Conformational disorder of the entire molecule: The molecule itself might adopt slightly different conformations that are accommodated within the crystal lattice.

The successful refinement of such disorder is crucial for obtaining an accurate molecular and crystal structure, which in turn is essential for understanding the intermolecular interactions and packing efficiency.

Table 2: Examples of Disorder Refinement in Related Structures

Compound/FragmentType of DisorderRefinement DetailsSignificanceReference
3-Methoxy Cinnamate (in a Co(II) complex)Whole molecule disorderTwo components with occupancies of 0.735(6) and 0.265(6).Demonstrates that the entire ligand can adopt multiple orientations within the crystal lattice.N/A
Methoxyphenyl group in N-(3-hydroxyphenyl)-3-methoxybenzamideGroup libration and substituent orientationDisordered over two positions, refined with partial occupancies.Highlights the role of substituent flexibility in promoting disorder. mdpi.com
General Organic MoleculesRotational, Conformational, SubstitutionalModeled with multiple components, geometric restraints, and refined site occupancy factors.Essential for accurate structural determination and understanding of crystal packing. scispace.comxray.cz

Computational and Theoretical Chemical Studies on 3 3 Methoxy Phenyl 2 Phenyl Acrylic Acid

Quantum Chemical Calculations

Quantum chemical calculations offer profound insights into the intrinsic properties of a molecule. For 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid, these methods are employed to understand its stability, reactivity, and spectroscopic characteristics.

Density Functional Theory (DFT) for Electronic Structure and Molecular Geometry Optimization

Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure and predict the most stable three-dimensional arrangement of atoms in a molecule. Theoretical geometry optimization of this compound is typically performed using DFT with a basis set such as B3LYP/6-31G(d,p). This level of theory provides a reliable balance between accuracy and computational cost for organic molecules of this size.

Based on studies of analogous molecules, the optimized geometry is expected to exhibit a nearly planar acrylic acid backbone. The dihedral angles between the phenyl rings and the acrylic acid plane are of particular importance as they dictate the extent of electronic conjugation within the molecule.

Table 1: Predicted Optimized Geometrical Parameters for this compound

ParameterBond/AnglePredicted Value
Bond LengthC=C (acrylic)~1.34 Å
C=O (carbonyl)~1.21 Å
C-O (hydroxyl)~1.35 Å
C-O (methoxy)~1.37 Å
Bond AngleC=C-C (acrylic)~122°
O=C-O (carboxyl)~123°
Dihedral AnglePhenyl Ring 1 - Acrylic Plane~20-30°
Phenyl Ring 2 - Acrylic Plane~35-45°

Note: These values are estimations based on DFT calculations of structurally similar compounds.

HOMO-LUMO Analysis and Electronic Transition Energies

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in determining the chemical reactivity and electronic properties of a molecule. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is a key indicator of molecular stability and the energy required for electronic excitation.

For this compound, the HOMO is anticipated to be primarily localized on the electron-rich methoxy-phenyl ring and the acrylic acid double bond, which act as the primary electron-donating moieties. Conversely, the LUMO is expected to be distributed over the phenyl-acrylic acid portion of the molecule, which can act as an electron acceptor.

A smaller HOMO-LUMO gap generally correlates with higher chemical reactivity and lower kinetic stability. nih.gov The energy gap for conjugated systems like the title compound is typically in the range of 4-5 eV, as seen in similar acrylic acid derivatives. researchgate.netdergipark.org.tr This energy gap can be correlated with the electronic absorption properties of the molecule, with the primary electronic transition corresponding to a HOMO to LUMO excitation.

Table 2: Predicted Frontier Molecular Orbital Energies for this compound

ParameterPredicted Energy (eV)
HOMO Energy~ -6.2 eV
LUMO Energy~ -1.8 eV
HOMO-LUMO Gap~ 4.4 eV

Note: These values are estimations based on DFT calculations of structurally similar compounds.

Vibrational Frequency Calculations and Spectral Predictions

Theoretical vibrational analysis is a powerful tool for interpreting and predicting the infrared (IR) and Raman spectra of a molecule. By calculating the second derivatives of the energy with respect to the atomic coordinates, a set of vibrational frequencies and their corresponding normal modes can be obtained.

The predicted vibrational spectrum of this compound would exhibit characteristic peaks corresponding to the various functional groups present in the molecule. Key vibrational modes would include:

O-H stretch of the carboxylic acid group, typically observed as a broad band in the region of 2500-3300 cm⁻¹.

C=O stretch of the carbonyl group, expected to be a strong absorption around 1700-1725 cm⁻¹.

C=C stretch of the acrylic double bond and the aromatic rings, appearing in the 1500-1600 cm⁻¹ region.

C-O stretches of the carboxylic acid and methoxy (B1213986) groups, found in the 1200-1300 cm⁻¹ range.

C-H stretches of the aromatic and vinylic protons, typically above 3000 cm⁻¹.

C-H bending modes, which give rise to characteristic patterns in the fingerprint region (below 1500 cm⁻¹).

Comparing the calculated frequencies with experimental spectra, often after applying a scaling factor to account for anharmonicity and basis set limitations, can aid in the definitive assignment of spectral bands.

Molecular Electrostatic Potential (MEP) Mapping

Molecular Electrostatic Potential (MEP) maps provide a visual representation of the charge distribution within a molecule, highlighting regions that are electron-rich (nucleophilic) or electron-poor (electrophilic). libretexts.org These maps are valuable for predicting the sites of intermolecular interactions, such as hydrogen bonding and electrophilic or nucleophilic attacks. researchgate.netuni-muenchen.de

In the MEP map of this compound, the most negative potential (typically colored red or yellow) is expected to be localized around the oxygen atoms of the carbonyl and hydroxyl groups of the carboxylic acid, as well as the oxygen atom of the methoxy group. These regions are susceptible to electrophilic attack. The most positive potential (colored blue) is generally found around the acidic hydrogen of the carboxyl group, indicating its propensity to act as a hydrogen bond donor. The aromatic rings will exhibit regions of moderately negative potential above and below the plane of the rings, associated with the π-electron clouds.

Molecular Dynamics (MD) Simulations

While quantum chemical calculations provide insights into the static properties of a single molecule, molecular dynamics (MD) simulations allow for the study of the time-dependent behavior of a molecule, including its conformational flexibility.

Chemical Reactivity Profiling and Advanced Derivatization Strategies

Reactions Involving the Carbon-Carbon Double Bond

The reactivity of the C=C double bond in 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid is modulated by the electronic effects of the attached phenyl and methoxyphenyl groups, as well as significant steric hindrance.

Cycloaddition Reactions

Cycloaddition reactions, such as the Diels-Alder or [2+2] cycloadditions, are powerful methods for constructing cyclic systems. For this compound, the tetrasubstituted nature of the alkene presents a considerable steric barrier to such transformations.

[4+2] Cycloadditions (Diels-Alder): The electron-withdrawing nature of the carboxylic acid group and the phenyl ring deactivates the double bond for normal electron demand Diels-Alder reactions where it would act as the dienophile. The significant steric bulk from the two aryl groups further inhibits the close approach required for the concerted [4+2] mechanism. Consequently, these reactions are generally not favored under standard thermal conditions. Photochemical conditions, which can alter the electronic state and symmetry of the molecular orbitals, might enable otherwise forbidden cycloadditions, but such specific applications for this compound are not widely documented. youtube.com

[2+2] Cycloadditions: Photochemical [2+2] cycloadditions are a common reaction for α,β-unsaturated carbonyl compounds. Upon irradiation with UV light, the alkene can be excited to a triplet state, which can then react with another ground-state alkene molecule in a stepwise fashion to form a cyclobutane (B1203170) ring. In the context of this compound, this could lead to dimerization or reaction with other olefins, potentially forming complex cyclobutane-containing structures relevant in polymer and materials science. The stereochemistry of the resulting cyclobutane would be dependent on the specific reaction conditions and the approach of the reacting species. youtube.com

Hydrogenation and Reductive Processes

Reduction of the carbon-carbon double bond in this compound leads to the corresponding saturated carboxylic acid, 3-(3-Methoxyphenyl)-2-phenylpropanoic acid. This transformation is a key step in accessing different molecular scaffolds.

The process typically involves catalytic hydrogenation, where hydrogen gas is passed through a solution of the compound in the presence of a metal catalyst. The choice of catalyst and reaction conditions is critical, especially given the sterically hindered nature of the tetrasubstituted double bond.

CatalystPressure (atm)Temperature (°C)SolventOutcome
Pd/C1-5025-80Ethanol (B145695), Ethyl AcetateEffective for complete saturation of the C=C bond.
PtO₂ (Adams' catalyst)1-325Acetic AcidPowerful catalyst, often used for resistant double bonds.
Rhodium Complexes10-10025-100Methanol, THFUsed for asymmetric hydrogenation to produce specific stereoisomers. capes.gov.bracs.org
Iridium Catalysts50-10025-80Dichloromethane (B109758)Highly effective for unfunctionalized tetrasubstituted olefins, offering high enantioselectivity. nih.gov

Interactive Data Table: Hydrogenation Conditions (This is a simplified representation. Actual results may vary based on specific ligand and substrate variations.)

Asymmetric hydrogenation is a particularly advanced strategy. nih.gov By using chiral catalysts, typically complexes of rhodium or iridium with chiral phosphine (B1218219) ligands, it is possible to selectively produce one enantiomer of the resulting propanoic acid derivative. This is of significant interest in the synthesis of biologically active molecules where stereochemistry is crucial. The hydrogenation of tetrasubstituted olefins remains a challenge, but advances in catalysis have made it increasingly feasible. nih.govnih.gov

Halogenation and Hydrohalogenation Reactions

Electrophilic addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) to the double bond is a fundamental reaction of alkenes. However, for this compound, this reactivity is diminished. The electron-withdrawing effect of the carboxylic acid group reduces the nucleophilicity of the double bond, making it less reactive towards electrophiles.

Halogenation: The addition of bromine (Br₂) or chlorine (Cl₂) across the double bond would yield a dihalogenated derivative. The reaction likely proceeds through a halonium ion intermediate. The steric hindrance around the double bond can slow this reaction considerably compared to less substituted alkenes.

Hydrohalogenation: The addition of HBr or HCl would follow Markovnikov's rule, where the proton adds to the less substituted carbon. In this tetrasubstituted case, regioselectivity is determined by which resulting carbocation is more stable. The phenyl and methoxyphenyl groups can stabilize an adjacent positive charge through resonance. The reaction would likely yield a mixture of regioisomers, with the major product being the one resulting from the most stable carbocation intermediate.

It is important to note that under certain conditions, particularly with reagents like N-bromosuccinimide (NBS) in the presence of an acid catalyst, halogenation can occur at the alpha-position to the carbonyl group via an enol intermediate, a reaction known as alpha-halogenation. youtube.comlibretexts.orgyoutube.com This competes with addition to the double bond.

Reactions at the Carboxylic Acid Group

The carboxylic acid functional group is a versatile handle for a wide array of chemical transformations, allowing for the synthesis of numerous derivatives with applications in materials science and synthetic chemistry.

Formation of Anhydrides, Acid Chlorides, and Other Reactive Intermediates

To facilitate reactions such as esterification or amidation, the carboxylic acid is often converted into a more reactive intermediate.

Acid Chlorides: The most common method for synthesizing an acid chloride from a carboxylic acid is by treatment with thionyl chloride (SOCl₂). libretexts.org Other reagents like oxalyl chloride or phosphorus pentachloride can also be used. The resulting 3-(3-Methoxy-phenyl)-2-phenyl-acryloyl chloride is a highly reactive species that can readily undergo nucleophilic acyl substitution. The reaction with thionyl chloride is efficient and drives the reaction to completion by producing gaseous byproducts (SO₂ and HCl). libretexts.org

Acid Anhydrides: Symmetrical anhydrides can be formed by reacting the acid chloride with a carboxylate salt or by dehydrating two equivalents of the carboxylic acid using a strong dehydrating agent like phosphorus pentoxide (P₄O₁₀). Mixed anhydrides can also be prepared, which are useful in peptide coupling reactions. scispace.com

ReagentIntermediate FormedTypical Conditions
Thionyl Chloride (SOCl₂)Acid ChlorideReflux in neat SOCl₂ or with a solvent like toluene. libretexts.org
Oxalyl Chloride ((COCl)₂)Acid ChlorideMilder conditions, often with a catalytic amount of DMF.
Acetic Anhydride (B1165640)Mixed AnhydrideHeating with the carboxylic acid.
Dicyclohexylcarbodiimide (DCC)Activated EsterRoom temperature in a non-polar solvent.

Interactive Data Table: Formation of Reactive Intermediates

Synthesis of Complex Esters and Amides for Material Applications

The derivatives of this compound, particularly its esters and amides, are valuable precursors for functional materials and polymers.

Ester Synthesis: Esters are typically synthesized by reacting the acid chloride or anhydride with an alcohol, often in the presence of a non-nucleophilic base like pyridine (B92270) to neutralize the HCl byproduct. libretexts.org Direct esterification of the carboxylic acid with an alcohol under acidic catalysis (Fischer esterification) is also possible but can be slow, especially with sterically hindered alcohols. The resulting esters, particularly those with photoactive groups, can be used in the development of photoresists or liquid crystalline polymers.

Amide Synthesis: Amides are formed by reacting the acid chloride or another activated form of the acid with a primary or secondary amine. researchgate.net This is a robust and widely used reaction. The properties of the resulting amide can be tuned by the choice of the amine. For instance, using diamines can lead to the formation of polyamides. The synthesis of N-substituted acrylamides is of significant interest for producing polymers with specific functional properties. google.comresearchgate.netgoogle.com Various coupling reagents, such as 4-(4,6-dimethoxy-1,3,5-triazin-2-yl)-4-methylmorpholinium chloride (DMTMM), have been developed to facilitate amide bond formation under mild conditions, even in the presence of other sensitive functional groups. researchgate.net Metal-free methods using formamides as an amino source have also been developed as a practical approach for amide synthesis. nih.gov

The incorporation of the rigid, bulky this compound moiety into a polymer backbone can impart unique thermal and mechanical properties, making these derivatives attractive for advanced material applications.

Aromatic Ring Functionalization for Novel Building Blocks

Regioselective Functionalization

The primary sites for electrophilic attack on the 3-(3-methoxyphenyl) ring are predictable. The methoxy (B1213986) group strongly directs incoming electrophiles to the ortho and para positions relative to itself. This leads to the potential for highly regioselective reactions.

Key points regarding regioselectivity include:

Activating Group Dominance: The methoxy group's activating effect will likely override the deactivating effect of the acrylic acid substituent, making the methoxy-substituted ring significantly more reactive towards electrophiles than the 2-phenyl ring.

Predicted Substitution Patterns: Electrophilic substitution (e.g., nitration, halogenation, Friedel-Crafts reactions) is expected to occur at the C2, C4, and C6 positions of the 3-methoxyphenyl (B12655295) ring. The precise ratio of isomers would depend on the specific reaction conditions and the steric bulk of the electrophile.

Late-Stage Functionalization: Methodologies for the late-stage functionalization of complex molecules can be applied to introduce diverse functionalities. rsc.org For instance, regioselective iodination could be followed by further transformations, creating unique building blocks. rsc.org

Reaction TypeReagentsPredicted Major Products (on 3-methoxyphenyl ring)
NitrationHNO₃, H₂SO₄3-(2-Nitro-5-methoxyphenyl)- and 3-(4-Nitro-3-methoxyphenyl)- analogues
BrominationBr₂, FeBr₃3-(2-Bromo-5-methoxyphenyl)- and 3-(4-Bromo-3-methoxyphenyl)- analogues
Friedel-Crafts AcylationRCOCl, AlCl₃3-(4-Acyl-3-methoxyphenyl)-analogue (para position favored due to sterics)

Synthesis of Multi-Substituted Analogues

Building upon initial regioselective modifications, the synthesis of multi-substituted analogues is achievable through sequential functionalization or cross-coupling reactions. Cinnamic acid and its derivatives are well-established scaffolds in medicinal chemistry and materials science, and various methods exist for their extensive modification. nih.govacs.org

Strategies for synthesizing multi-substituted analogues include:

Palladium-Catalyzed Cross-Coupling: If a halogen is introduced onto one of the aromatic rings, Suzuki, Heck, or Sonogashira coupling reactions can be employed to form new carbon-carbon or carbon-heteroatom bonds, attaching diverse chemical groups.

Directed Ortho-Metalation (DoM): The carboxylic acid group, after conversion to a suitable directing group like an amide, could direct metalation (and subsequent electrophilic quench) to the ortho position of the 2-phenyl ring.

Sequential Electrophilic Substitutions: After a first functionalization on the methoxy-bearing ring, the electronic properties of the molecule are altered, potentially allowing for controlled secondary substitutions on either ring.

The development of novel cinnamic acid analogues is an active area of research, with methods like Pd(II)-catalyzed C(sp²)–H olefination being used to create non-benzenoid analogues from different starting materials. rsc.org

Stereochemical Control in Derivatization

The core structure of this compound is achiral. However, many of its potential reactions, particularly those involving the double bond or the α-carbon, can create one or more stereocenters. Controlling the stereochemical outcome of these transformations is crucial for accessing specific, enantiomerically pure derivatives.

Enantioselective and Diastereoselective Transformations

Reactions that can introduce chirality include hydrogenation, epoxidation, dihydroxylation, and conjugate additions to the α,β-unsaturated system.

Asymmetric Hydrogenation: The reduction of the tetrasubstituted double bond can generate two new stereocenters. The use of chiral transition metal catalysts (e.g., those based on Rhodium or Ruthenium with chiral phosphine ligands) can facilitate this transformation with high enantioselectivity, yielding a single enantiomer of the corresponding saturated carboxylic acid.

Diastereoselective Reactions: For substrates that already contain a stereocenter, new stereocenters can be introduced with a specific relationship to the existing one. For example, diastereoselective multicomponent reactions have been shown to proceed with high control on similar α,β-unsaturated systems. nih.gov Cyclopropanation is another reaction where diastereoselectivity can be achieved. rsc.org

Organocatalysis: Chiral amines or other small organic molecules can catalyze enantioselective conjugate additions to the α,β-unsaturated system, adding nucleophiles to the β-position and creating a new stereocenter at the α-position after enolate trapping.

TransformationType of StereocontrolPotential Outcome
Catalytic HydrogenationEnantioselective(R,S)- or (S,R)-3-(3-methoxyphenyl)-2-phenylpropanoic acid
Sharpless Asymmetric DihydroxylationDiastereoselectiveChiral diol derivatives
Michael Addition (with chiral catalyst)Enantioselectiveβ-substituted products with a new α-stereocenter

Chiral Auxiliary Approaches

A powerful and widely used strategy for stereochemical control involves the temporary attachment of a chiral auxiliary to the carboxylic acid group. wikipedia.orgnumberanalytics.com This auxiliary creates a chiral environment that directs the approach of reagents to one face of the molecule, leading to highly diastereoselective reactions. numberanalytics.com

The general workflow is as follows:

Attachment: The carboxylic acid is converted into an amide or ester by reacting it with a chiral molecule (the auxiliary). Common auxiliaries include Evans oxazolidinones and pseudoephedrine derivatives. wikipedia.orgnih.gov

Diastereoselective Reaction: The reaction of interest (e.g., conjugate addition, alkylation, aldol (B89426) reaction) is performed. The steric and electronic properties of the auxiliary block one face of the molecule, forcing the reagent to attack from the other, less hindered face.

Removal: The auxiliary is cleaved under mild conditions, revealing the enantiomerically enriched product and often allowing for the recovery and reuse of the auxiliary. wikipedia.org

This approach is particularly effective for controlling the stereochemistry of reactions at the α-carbon. For instance, after converting the acrylic acid to a chiral amide, deprotonation would form a chiral enolate. This enolate's subsequent reaction with an electrophile, such as an alkyl halide, would proceed with high diastereoselectivity, controlled by the auxiliary. nih.gov

Applications in Advanced Chemical Synthesis and Materials Science

Role as a Monomer in Polymer Chemistry

As a derivative of acrylic acid, 3-(3-Methoxy-phenyl)-2-phenyl-acrylic acid can function as a monomer in various polymerization reactions. The vinyl group of the acrylic acid is susceptible to polymerization, allowing for the creation of polymers with tailored properties influenced by the bulky and functional phenyl and methoxy-phenyl side groups.

Synthesis of Poly(this compound) and Copolymers

The synthesis of the homopolymer, Poly(this compound), can be achieved through standard polymerization techniques, most notably free-radical polymerization. This process typically involves the use of a radical initiator to begin the chain-growth process of the monomer units.

Copolymerization represents a powerful strategy to modify and enhance the properties of the resulting polymer. By incorporating other vinyl monomers, the characteristics of the final material can be precisely controlled. For instance, copolymerizing with monomers like vinyl acetate or other acrylates can alter properties such as solubility, thermal stability, and mechanical strength. umn.eduresearchgate.net The reactivity ratios of the comonomers are crucial in determining the final structure and sequence distribution within the polymer chain. sapub.orgmdpi.com Controlled or living polymerization techniques, such as Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, could also be employed to synthesize well-defined block copolymers with complex architectures. uni-bayreuth.de

Table 1: Potential Comonomers and Their Effect on Polymer Properties

Comonomer Potential Polymerization Method Expected Influence on Copolymer Properties
Styrene Free-Radical Polymerization Increases rigidity and refractive index.
Methyl Methacrylate Free-Radical, Anionic Polymerization Enhances thermal stability and mechanical strength.
Vinyl Acetate Free-Radical Polymerization Improves flexibility and adhesion. researchgate.netmdpi.com
N-Vinylpyrrolidone Free-Radical Polymerization Increases hydrophilicity and biocompatibility. sapub.orgresearchgate.net
Acrylic Acid Free-Radical Polymerization Increases the density of carboxylic acid groups, enhancing hydrophilicity and potential for hydrogen bonding. umn.eduresearchgate.net

Graft Polymerization and Surface Modification

Graft polymerization is a technique used to covalently bond polymer chains onto a substrate material, thereby modifying its surface properties without altering the bulk material. researchgate.net Acrylic acid and its derivatives are frequently used for this purpose due to the reactivity of the carboxylic acid group.

The compound this compound can be grafted onto the surfaces of various polymers, such as polyurethane or poly(ethylene terephthalate) (PET), often initiated by methods like plasma treatment or radiation. researchgate.netnih.govmdpi.com This surface modification can introduce carboxylic acid functionalities, which significantly alters surface properties. For example, grafting can increase the hydrophilicity of a hydrophobic surface, improve biocompatibility, and provide reactive sites for the subsequent immobilization of other molecules like proteins or nanoparticles. nih.govproquest.com The degree of grafting can be controlled by adjusting reaction parameters such as monomer concentration, temperature, and reaction time. researchgate.net

Precursor in the Synthesis of Functional Organic Molecules

The multiple functional groups within this compound make it a valuable precursor and building block in the synthesis of more complex organic molecules.

Building Block for Complex Architectures

In organic synthesis, molecules that serve as "building blocks" possess defined functional groups that allow for the stepwise construction of target compounds. Cinnamic acids and their derivatives are recognized as important building blocks for creating architecturally complex molecules. this compound features several reactive sites:

Carboxylic Acid Group: Can be converted into esters, amides, or acid halides, enabling it to be linked to other molecules. nih.govbiointerfaceresearch.com

Alkene Double Bond: Can undergo various addition reactions.

Aromatic Rings: Can be functionalized further through electrophilic substitution reactions.

This versatility allows for its incorporation into larger, multifunctional structures, including natural products, pharmaceuticals, and materials for molecular motors. nih.govnih.gov Aromatic carboxylic acids are particularly useful in the design of metal-organic frameworks (MOFs), where they act as ligands that coordinate with metal ions to form extended, porous networks. mdpi.com

Synthesis of Optically Active Compounds

Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly in the pharmaceutical industry. uzh.ch While this compound is itself achiral, its structure contains prochiral elements that can be converted into chiral centers through asymmetric reactions.

The carbon-carbon double bond is a key target for such transformations. Potential asymmetric reactions include:

Asymmetric Hydrogenation: Catalytic reduction of the double bond using a chiral catalyst would create a new stereocenter.

Asymmetric Epoxidation or Dihydroxylation: These reactions would introduce two new stereocenters on the alkene carbons, leading to optically active diol or epoxide products.

Asymmetric Conjugate Addition: The addition of nucleophiles to the double bond, guided by a chiral catalyst, can create a stereocenter.

These methods, which often rely on chiral ligands or organocatalysts, provide pathways to optically active molecules that can serve as intermediates for more complex chiral targets. researchgate.netrsc.orgresearchgate.net The activation of the carboxylic acid group via self-assembly with a chiral Brønsted acid catalyst is another advanced strategy that could be applied for stereoselective transformations. nih.gov

Applications in Supramolecular Chemistry and Crystal Engineering

Supramolecular chemistry and crystal engineering focus on the design and synthesis of complex, ordered structures through non-covalent interactions. acs.org Carboxylic acids are foundational building blocks in this field due to their ability to form strong and highly directional hydrogen bonds. acs.orgresearchgate.net

The primary structural feature of cinnamic acids in the solid state is the formation of robust hydrogen-bonded dimers between their carboxyl groups. core.ac.uknih.gov This predictable interaction, known as a supramolecular synthon, is a powerful tool for controlling molecular assembly. nih.gov In the case of this compound, the carboxylic acid groups would be expected to form these characteristic dimers, which then self-assemble into larger architectures like chains or sheets. acs.orgresearchgate.net

These primary assemblies are further organized by weaker interactions, such as C-H···O bonds, and π-π stacking between the aromatic rings. core.ac.uk The interplay of these various non-covalent forces dictates the final crystal packing. By understanding and manipulating these interactions, it is possible to engineer crystalline materials with specific desired properties. The design of co-crystals, where the acid interacts with another molecule (a co-former) via hydrogen bonding, is another key strategy in crystal engineering to create new solid phases with tailored characteristics. rsc.orgacs.org

Table 2: Non-Covalent Interactions in the Supramolecular Assembly of this compound

Interaction Type Participating Groups Role in Crystal Structure
O-H···O Hydrogen Bond Carboxylic acid groups Formation of strong, predictable dimers; the primary driving force for self-assembly. researchgate.netresearchgate.net
C-H···O Hydrogen Bond Aromatic C-H or alkene C-H donors and carbonyl oxygen acceptors Interconnects the primary dimer units, forming extended layers or sheets. core.ac.uknih.gov
π-π Stacking Phenyl and methoxy-phenyl rings Stabilizes the packing of layers and influences the overall three-dimensional architecture.
Van der Waals Forces Entire molecule Contribute to the overall stability and density of the crystal packing.

Design of Non-Centrosymmetric Crystals

The development of materials with non-linear optical (NLO) properties is crucial for applications in optoelectronics and photonics. A key requirement for a material to exhibit second-order NLO effects is a non-centrosymmetric crystal structure. The molecular structure of this compound, with its potential for polar alignment, makes it a candidate for the design of such materials.

Compounds with similar structural motifs, such as chalcone derivatives, are known to possess NLO properties. rsc.orgoptica.orgoptica.orgrsc.org Chalcones share the core structure of two aromatic rings linked by a three-carbon α,β-unsaturated carbonyl system. The presence of donor and acceptor groups on the aromatic rings can enhance the molecular hyperpolarizability, a key factor for NLO activity. In this compound, the methoxy (B1213986) group acts as an electron-donating group, and the carboxylic acid group can act as an electron-withdrawing group, creating a potential intramolecular charge-transfer axis.

The design of non-centrosymmetric crystals often involves crystal engineering strategies to control the packing of molecules in the solid state. The carboxylic acid group of this compound can form strong hydrogen bonds, which can be utilized to guide the assembly of molecules into a non-centrosymmetric arrangement. The formation of specific hydrogen-bonding motifs, such as head-to-tail chains, can prevent the formation of centrosymmetric dimers, which would cancel out the net dipole moment and, consequently, the second-order NLO properties.

Table 1: Comparison of Structural Features for NLO Properties

FeatureChalcone DerivativesThis compound
Core Structure Two aromatic rings linked by an α,β-unsaturated carbonyl systemTwo aromatic rings linked by an acrylic acid moiety
Donor/Acceptor Groups Can be synthetically introduced to enhance NLO responseIntrinsic methoxy (donor) and carboxylic acid (acceptor/H-bonding) groups
Potential for Non-Centrosymmetric Packing Dependent on substituent-guided intermolecular interactionsCarboxylic acid group can direct non-centrosymmetric assembly via hydrogen bonding

Formation of Co-crystals and Metal-Organic Frameworks (MOFs)

The carboxylic acid functionality of this compound makes it an excellent candidate for the formation of co-crystals and as a linker in the synthesis of Metal-Organic Frameworks (MOFs).

Co-crystals:

Co-crystallization is a powerful technique in crystal engineering to modify the physicochemical properties of solid materials, such as solubility, melting point, and stability. The carboxylic acid group of this compound can form robust hydrogen bonds with a variety of co-former molecules, particularly those containing complementary functional groups like pyridines or amides.

Studies on similar molecules, such as cinnamic acid and its derivatives, have demonstrated their propensity to form co-crystals with various nitrogen-containing heterocyclic compounds. bris.ac.uk For instance, p-methoxycinnamic acid has been successfully co-crystallized with succinic acid and caffeine (B1668208), leading to materials with altered physical properties. oamjms.euunair.ac.idoamjms.euresearchgate.net The formation of these co-crystals is driven by the predictable hydrogen bonding between the carboxylic acid of the cinnamic acid derivative and the functional groups of the co-former. It is therefore highly probable that this compound could be utilized in a similar manner to create a diverse range of co-crystals with tailored properties.

Metal-Organic Frameworks (MOFs):

MOFs are a class of porous crystalline materials constructed from metal ions or clusters coordinated to organic ligands, often referred to as linkers. The carboxylic acid group is one of the most common functional groups used in MOF linkers due to its ability to chelate to metal centers. Carboxylate-based MOFs are a large and well-studied family of these materials. rsc.org

Acrylic acid and its derivatives have been employed in the synthesis of MOFs, where the carboxylate group coordinates to the metal centers to form the framework structure. nih.gov The phenyl and methoxy-phenyl groups of this compound would decorate the pores of the resulting MOF, influencing its properties such as pore size, hydrophobicity, and catalytic activity. The rigidity and steric bulk of the two phenyl rings could lead to the formation of MOFs with interesting topologies and potential applications in gas storage, separation, and catalysis.

Photophysical Properties and Electronic Materials

The conjugated system formed by the phenyl rings and the acrylic acid moiety in this compound suggests that it may possess interesting photophysical properties, making it a candidate for use in electronic materials.

Role in Dye-Sensitized Solar Cells

Dye-sensitized solar cells (DSSCs) are a type of photovoltaic device that utilizes a molecular dye to absorb light and inject electrons into a wide-bandgap semiconductor. Organic dyes for DSSCs typically consist of a donor, a π-conjugated spacer, and an acceptor/anchoring group. The acceptor group, often a cyanoacrylic acid, is responsible for anchoring the dye to the semiconductor surface (e.g., TiO2) and facilitating electron injection.

While this compound itself is not a typical DSSC dye, its structural components are relevant. The methoxy-phenyl group can act as an electron donor, and the acrylic acid can function as an anchoring group. Research on organic dyes for DSSCs has explored various donor and acceptor moieties. For example, compounds with dimethoxyphenyl groups and cyanoacrylic acid acceptors have been investigated as photosensitizers. medilam.ac.ir Furthermore, triphenylamine derivatives containing cyanoacrylic acid have shown promise in DSSCs. lu.lvdntb.gov.ua The fundamental principles of donor-π-acceptor design in DSSC dyes suggest that derivatives of this compound, potentially with a stronger acceptor group or a modified π-bridge, could be explored for this application.

Precursor for Organic Light-Emitting Diode (OLED) Components

Organic Light-Emitting Diodes (OLEDs) are solid-state lighting devices that utilize thin films of organic molecules to generate light. The performance of an OLED is highly dependent on the properties of the organic materials used, such as their charge transport capabilities and photoluminescence.

Phenyl acrylic derivatives have been investigated as UV-curable optical materials with high refractive indices. radtech.org These materials are valuable in the fabrication of optical components for electronic devices. The introduction of phenyl groups into acrylic esters can lead to materials with desirable optical properties and good durability. While not directly related to the emissive layer of an OLED, this highlights the potential of this class of compounds in the broader field of organic electronics.

Furthermore, the synthesis of OLED materials often involves the use of versatile building blocks that can be functionalized to tune the electronic and photophysical properties. The presence of two phenyl rings and a carboxylic acid group in this compound provides multiple sites for chemical modification, allowing for its potential use as a precursor in the synthesis of more complex molecules for various layers within an OLED device, such as host materials or charge transport materials.

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